

Spectroscopic Analysis of 2-Amino-5-bromopyridine-d3: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-5-bromopyridine-d3

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-Amino-5-bromopyridine-d3**, a deuterated isotopologue of the valuable synthetic intermediate, 2-Amino-5-bromopyridine. Due to the scarcity of directly published experimental data for the deuterated compound, this guide presents predicted data based on established principles of isotopic effects on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, alongside the known data for the non-deuterated parent compound.

Predicted Spectroscopic Data

The designation "d3" in **2-Amino-5-bromopyridine-d3** implies the substitution of three hydrogen atoms with deuterium. Based on common synthetic labeling procedures for aromatic compounds, it is presumed that the three protons on the pyridine ring are replaced by deuterium atoms. The following tables summarize the expected spectroscopic data for this deuterated compound in comparison to its non-deuterated analogue.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Amino-5-bromopyridine-d3**

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2-Amino-5-bromopyridine	~8.10	d	1H	H-6
	~7.50	dd	1H	H-4
	~6.40	d	1H	H-3
	~4.60	s (br)	2H	-NH ₂
2-Amino-5-bromopyridine-d3	~4.60	s (br)	2H	-NH ₂

Predicted ¹H NMR Spectrum Analysis: In the ¹H NMR spectrum of **2-Amino-5-bromopyridine-d3**, the signals corresponding to the aromatic protons (H-3, H-4, and H-6) are expected to be absent due to their replacement with deuterium. The broad singlet for the amino protons (-NH₂) should remain, although its chemical shift can be solvent-dependent.

Table 2: Predicted ¹³C NMR Data for **2-Amino-5-bromopyridine-d3**

Compound	Predicted Chemical Shift (δ) ppm	Predicted Multiplicity	Assignment
2-Amino-5-bromopyridine	~158.5	s	C-2
	~108.5	s	C-5
	~140.5	s	C-4
	~114.0	s	C-3
	~148.0	s	C-6
2-Amino-5-bromopyridine-d3	~158.5	s	C-2
	~108.5	t (low intensity)	C-5
	~140.5	t (low intensity)	C-4
	~114.0	t (low intensity)	C-3
	~148.0	t (low intensity)	C-6

Predicted ^{13}C NMR Spectrum Analysis: The chemical shifts in the ^{13}C NMR spectrum of the deuterated compound are expected to be very similar to the non-deuterated form. However, the signals for the carbon atoms directly bonded to deuterium (C-3, C-4, C-5, and C-6) will likely appear as low-intensity triplets due to C-D coupling. The carbon attached to the amino group (C-2) and the carbon bearing the bromine (C-5) should remain as singlets, though the C-5 signal will be a triplet due to deuteration at the adjacent C-4 and C-6 positions.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for 2-Amino-5-bromopyridine-d3

Compound	Predicted Molecular Ion (M^+) m/z	Key Fragmentation Peaks (Predicted)
2-Amino-5-bromopyridine	173/175 (approx. 1:1 ratio)	$[\text{M}-\text{HCN}]^+$, $[\text{M}-\text{Br}]^+$, $[\text{M}-\text{NH}_2]^+$
2-Amino-5-bromopyridine-d3	176/178 (approx. 1:1 ratio)	$[\text{M}-\text{DCN}]^+$, $[\text{M}-\text{Br}]^+$, $[\text{M}-\text{NH}_2]^+$

Predicted Mass Spectrum Analysis: The molecular ion peak for **2-Amino-5-bromopyridine-d3** will be shifted by +3 m/z units compared to the non-deuterated compound, reflecting the mass of the three deuterium atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks separated by 2 m/z units (M⁺ and M+2).^{[1][2]} Fragmentation patterns are expected to be similar, with potential losses of deuterated fragments.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data for **2-Amino-5-bromopyridine-d3**

Functional Group	2-Amino-5-bromopyridine (Typical Wavenumber, cm^{-1})	2-Amino-5-bromopyridine-d3 (Predicted Wavenumber, cm^{-1})	Vibrational Mode
N-H	3400-3200 (two bands)	3400-3200 (two bands)	Asymmetric & Symmetric Stretch
C-H (aromatic)	3100-3000	Absent	Stretch
C-D (aromatic)	-	~2200-2300	Stretch
N-H	~1620	~1620	Scissoring (Bend)
C=C, C=N (aromatic)	1600-1450	1600-1450	Ring Stretch
C-Br	~600	~600	Stretch

Predicted IR Spectrum Analysis: The most significant change in the IR spectrum will be the disappearance of the aromatic C-H stretching vibrations and the appearance of C-D stretching vibrations at a lower frequency (around 2200-2300 cm^{-1}). The N-H stretching and bending vibrations of the amino group should remain largely unaffected.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- ^1H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
- ^{13}C NMR: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

Mass Spectrometry

- Sample Introduction: Introduce the sample via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for solutions.
- Ionization: Use Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
- Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

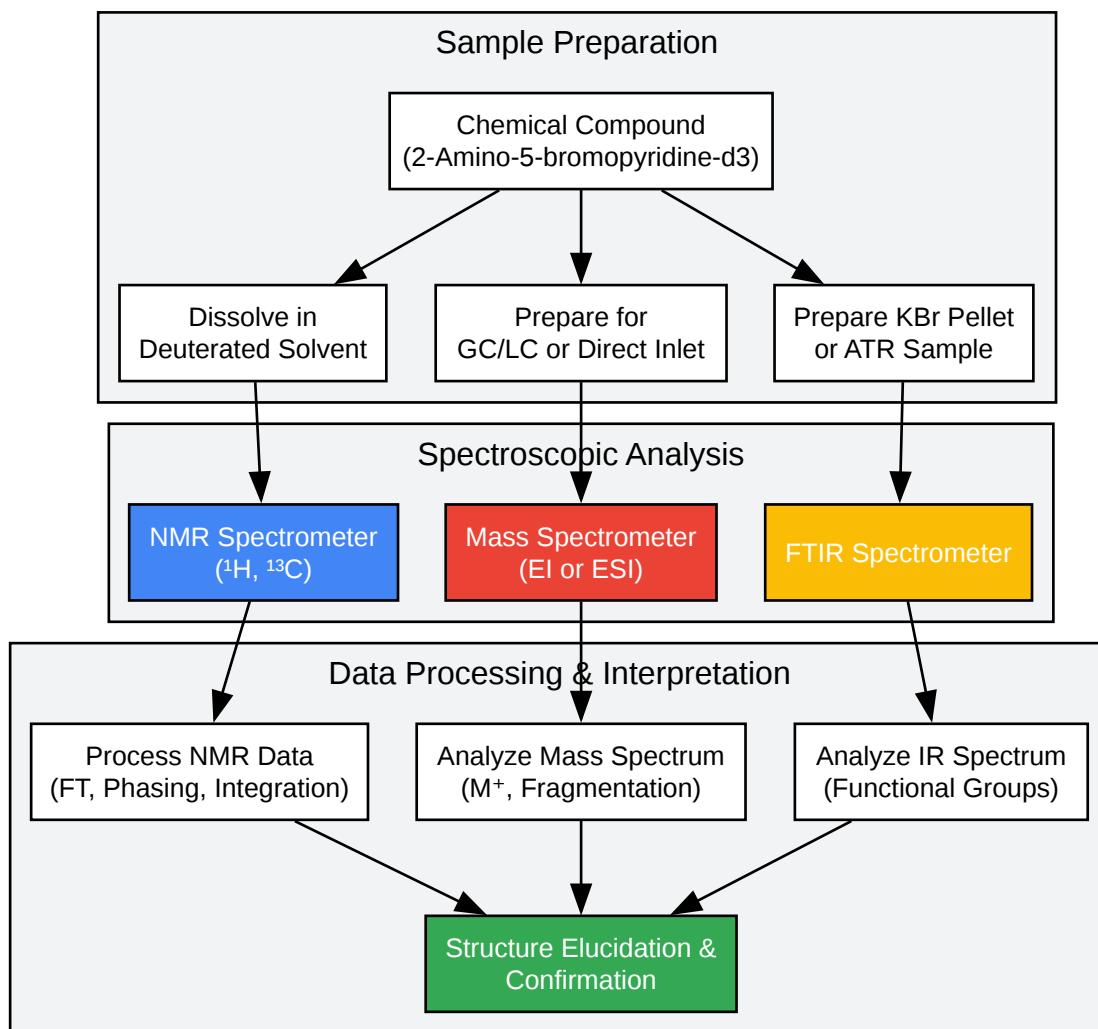
Infrared Spectroscopy

- Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.^{[3][4]} Alternatively, use an Attenuated Total Reflectance (ATR) accessory.^[3] For solutions, use a suitable IR-transparent solvent and a liquid cell.^{[5][6]}
- Analysis: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm^{-1} .

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Spectroscopic Analysis Workflow

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Caption: Workflow for Spectroscopic Analysis.

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